

ATP Dipotassium Salt for Purinergic Signaling Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATP dipotassium	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Adenosine 5'-triphosphate (ATP) dipotassium salt in the study of purinergic signaling. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, experimental applications, and the underlying biological pathways.

Introduction to Purinergic Signaling and ATP

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine and ATP.[1][2] This signaling system is involved in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and cell proliferation.[3][4] ATP, well-known as the primary intracellular energy currency, also acts as a key signaling molecule in the extracellular space upon its release from cells.[5] Extracellular ATP activates two main families of purinergic receptors: the ionotropic P2X receptors and the metabotropic G protein-coupled P2Y receptors.[6][7]

ATP dipotassium salt is a stable, water-soluble form of ATP that is commonly used in in vitro and in vivo studies to elicit purinergic receptor activation. Its purity and stability in solution are critical for obtaining reliable and reproducible experimental results.

Properties of ATP Dipotassium Salt



A thorough understanding of the physicochemical properties of **ATP dipotassium** salt is essential for its proper handling and use in experimental settings.

Property	Value	Reference	
Chemical Formula	C10H14K2N5O13P3	[2]	
Molecular Weight	583.36 g/mol (anhydrous basis)	[2]	
CAS Number	42373-41-1 [2]		
Appearance	White to off-white powder [8]		
Solubility	Soluble in water (50 mg/mL)	[2]	
Storage	Store at -20°C, desiccated [2][9]		
Stability in Solution	Aqueous solutions are stable for months when frozen at -20°C. At neutral pH, ATP is relatively stable; however, it hydrolyzes more rapidly at extreme pH values.[9][10][11] Stock solutions should be prepared fresh and aliquoted to avoid repeated freeze-thaw cycles.[12]		

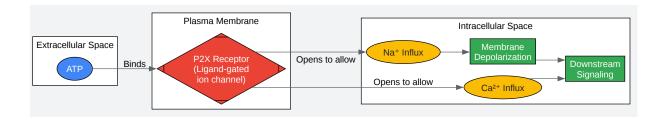
Purinergic Signaling Pathways

Extracellular ATP initiates signaling cascades through two distinct receptor families: P2X and P2Y receptors.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that form trimers.[13] Upon binding ATP, these channels open, allowing the influx of cations such as Na⁺ and Ca²⁺, and the efflux of K⁺, leading to membrane depolarization and downstream signaling events.[1][6]



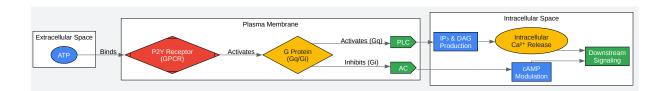


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P2X receptor signaling pathway.

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, trigger intracellular second messenger cascades.[1][6] These receptors are coupled to various G proteins, primarily Gq/11 and Gi/o, leading to diverse cellular responses.[14]



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P2Y receptor signaling pathway.

Quantitative Data: Receptor Activation



The potency of **ATP dipotassium** salt varies across different purinergic receptor subtypes. The following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for ATP at various human P2X and P2Y receptors.

Table 1: EC₅₀ Values of ATP for Human P2X Receptors

Receptor Subtype	EC50 (μM)	Reference(s)
P2X1	0.56 - 0.70	[3]
P2X2	2 - 8	[3]
P2X3	0.5 - 1	[3]
P2X4	1 - 10	[3]
P2X5	0.44 - 10	[3]
P2X7	100 (rat)	[3][6]

Table 2: EC50/IC50 Values of ATP for Human P2Y Receptors

Receptor Subtype	Agonist/Antagonist Activity	EC50/IC50 (μM)	Reference(s)
P2Y1	Agonist	1.5	[15]
P2Y2	Agonist	0.085	[15]
P2Y4	Antagonist	-	[16]
P2Y11	Agonist	17.3	[15]
P2Y12	Antagonist	-	[16]
P2Y13	Partial Agonist	-	[16]

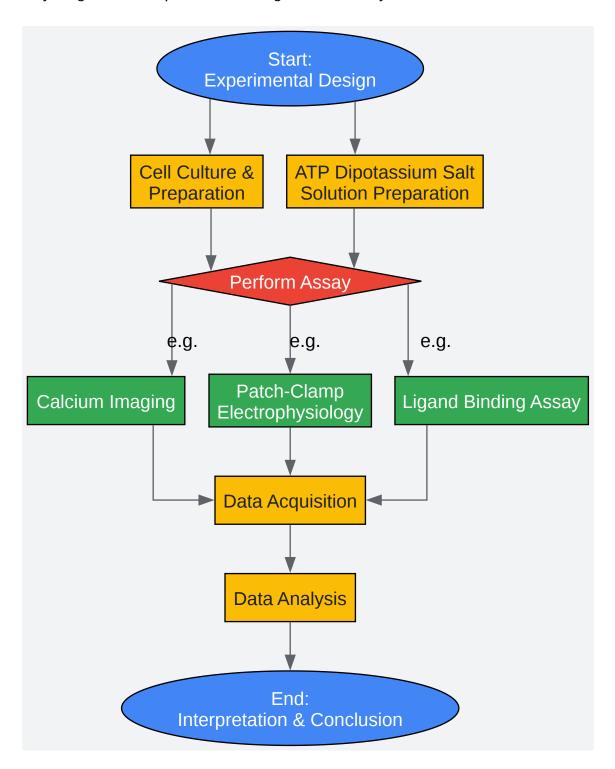
Experimental Protocols

ATP dipotassium salt is a crucial reagent in a variety of assays designed to study purinergic signaling. Below are detailed protocols for key experimental techniques.



Experimental Workflow Overview

A typical workflow for studying purinergic signaling using **ATP dipotassium** salt involves several key stages, from experimental design to data analysis.



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General experimental workflow.

Preparation of ATP Dipotassium Salt Stock Solution

Accurate and sterile preparation of the ATP solution is critical for experimental success.

- Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of ATP dipotassium salt powder.
- Dissolving: Dissolve the powder in a minimal volume of sterile, nuclease-free water or a suitable buffer (e.g., PBS).[17]
- pH Adjustment: The initial solution will be acidic. Adjust the pH to 7.2-7.4 using sterile NaOH.
 [12][17] Monitor the pH carefully.
- Sterilization: Sterile filter the solution through a 0.22 μm syringe filter into a sterile container.
 [17]
- Concentration Determination: For precise concentration, measure the absorbance of a diluted aliquot at 259 nm (extinction coefficient ε = 15.4 mM⁻¹ cm⁻¹).[9]
- Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at
 -20°C or -80°C to minimize degradation from freeze-thaw cycles.[11]

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to ATP stimulation.

- Cell Seeding: Seed cells expressing the purinergic receptors of interest onto 96-well black, clear-bottom plates and culture to the desired confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 1-5 μM) and Pluronic F-127 (0.02-0.04%) in a suitable buffer (e.g., HBSS).[18]
 - Remove the culture medium and add the dye-loading solution to the cells.



- Incubate for 30-60 minutes at 37°C in the dark.[18]
- Wash the cells twice with buffer to remove excess dye.
- Baseline Measurement: Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence for 1-2 minutes.
- ATP Stimulation: Add a pre-determined concentration of ATP dipotassium salt solution to the wells.
- Data Acquisition: Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Normalize the fluorescence signal (ΔF/F₀) by subtracting the baseline fluorescence (F₀)
 from the measured fluorescence (F) and dividing by the baseline.[19]
 - Analyze parameters such as peak response, time to peak, and area under the curve.

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure ion channel currents activated by ATP.

- Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
- Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[20]
- Recording Setup:
 - Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., HBSS).
 - \circ Approach a cell with the micropipette and form a high-resistance seal (G Ω seal).[20]



- Rupture the cell membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell at a holding potential (e.g., -60 mV).
 - Apply ATP dipotassium salt solution via a rapid perfusion system.
 - Record the resulting transmembrane currents using an appropriate amplifier and data acquisition software.
- Data Analysis: Analyze the current traces for amplitude, kinetics of activation and deactivation, and dose-response relationships.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for a P2Y receptor, using a radiolabeled antagonist.

- Membrane Preparation:
 - Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the membrane pellet and resuspend in a binding buffer.
 - Determine the protein concentration of the membrane preparation.
- Assay Setup:
 - In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]antagonist), and varying concentrations of the unlabeled competitor (e.g., ATP dipotassium salt).
 - Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist/antagonist).



- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
 - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

ATP dipotassium salt is an indispensable tool for the investigation of purinergic signaling. Its ability to potently and specifically activate P2X and P2Y receptors allows for the detailed characterization of their function in a multitude of cellular processes. A clear understanding of its properties, the signaling pathways it activates, and the appropriate experimental methodologies are paramount for generating high-quality, reproducible data. This guide provides a solid foundation for researchers to design and execute robust experiments in the ever-expanding field of purinergic signaling.

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- To cite this document: BenchChem. [ATP Dipotassium Salt for Purinergic Signaling Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571057#atp-dipotassium-salt-for-purinergic-signaling-studies]



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